
Gentiobiosyloleandrin
Descripción general
Descripción
Gentiobiosyloleandrin is a steroid glycoside, specifically a cardenolide, which is derived from the plant Nerium oleander. It is known for its complex structure, which includes a gentiobiose sugar moiety attached to oleandrin. This compound has been studied for its various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gentiobiosyloleandrin typically involves the glycosylation of oleandrin with gentiobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific conditions. The reaction conditions usually involve the use of solvents like methanol and catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Gentiobiosyloleandrin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moiety.
Reduction: This reaction can affect the glycosidic bonds and the steroid nucleus.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various glycoside derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: It has been investigated for its role in cell signaling and its effects on cellular processes.
Medicine: Gentiobiosyloleandrin has shown potential as a therapeutic agent for treating certain diseases, including cancer and heart conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
Gentiobiosyloleandrin exerts its effects primarily through the inhibition of the enzyme Na+/K±ATPase. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium levels through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac contractility, making this compound a potential therapeutic agent for heart conditions. Additionally, it may interact with other molecular targets and pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Oleandrin: A closely related compound with similar biological activities.
Digitoxin: Another cardenolide with therapeutic applications in heart conditions.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure.
Uniqueness
Gentiobiosyloleandrin is unique due to its specific glycosylation pattern, which may confer distinct biological properties compared to other cardenolides. Its complex structure and the presence of the gentiobiose moiety differentiate it from other similar compounds, potentially leading to unique therapeutic effects .
Propiedades
IUPAC Name |
[(3S,10S,13R,16S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O19/c1-19-39(63-41-38(53)36(51)34(49)29(62-41)18-57-40-37(52)35(50)33(48)28(16-45)61-40)26(55-5)14-31(58-19)60-23-8-10-42(3)22(13-23)6-7-25-24(42)9-11-43(4)32(21-12-30(47)56-17-21)27(59-20(2)46)15-44(25,43)54/h12,19,22-29,31-41,45,48-54H,6-11,13-18H2,1-5H3/t19-,22?,23+,24?,25?,26-,27+,28-,29-,31+,32+,33-,34-,35+,36+,37-,38-,39+,40-,41?,42+,43-,44?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZLCDIEFSFXDK-DUFUQXSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3(C(C2)CCC4C3CC[C@]5(C4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904193 | |
| Record name | Oleandrigenin β-neritrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53270-25-0 | |
| Record name | Oleandrigenin β-neritrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


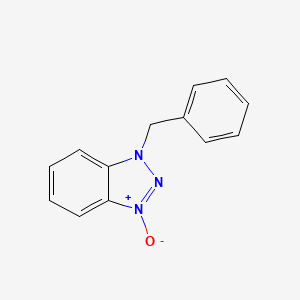
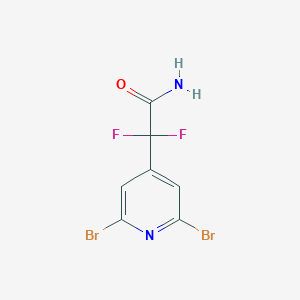
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)
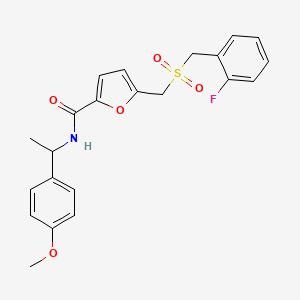
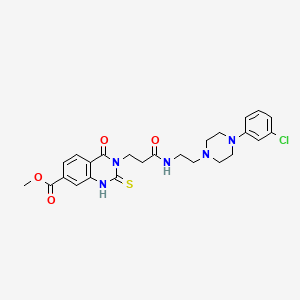
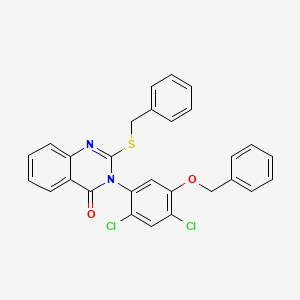
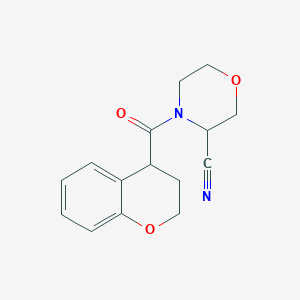
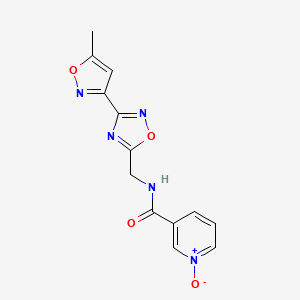
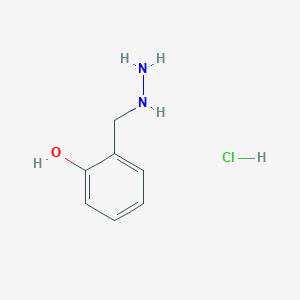
![2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE](/img/structure/B2895171.png)
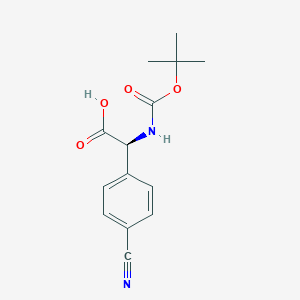
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
